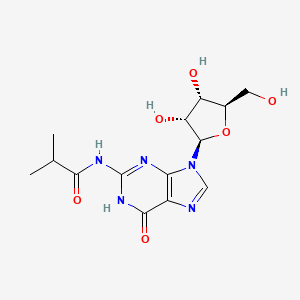

N-Isobutyrylguanosine

説明

Definition and Chemical Context as a Modified Nucleoside Derivative

N-Isobutyrylguanosine is a chemically modified derivative of the natural nucleoside, guanosine (B1672433). caymanchem.comlookchem.com In this compound, an isobutyryl group is attached to the exocyclic amine (N2) of the guanine (B1146940) base. caymanchem.comontosight.ai This modification serves as a protecting group, a temporary chemical alteration that masks a reactive functional group to prevent it from participating in unwanted side reactions during a chemical synthesis. caymanchem.comgoogle.com

The primary context for the use of this compound is in the solid-phase synthesis of oligonucleotides, which are short, single-stranded DNA or RNA molecules. smolecule.comatdbio.com In this process, the isobutyryl group on the guanine base, along with other protecting groups on the sugar and phosphate (B84403) moieties, ensures the specific and controlled step-by-step addition of nucleotide monomers to a growing chain. google.comatdbio.com The isobutyryl group is chosen for its stability under the conditions of oligonucleotide synthesis and its ability to be removed under specific, mild conditions to yield the final, unmodified oligonucleotide. nih.gov

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₉N₅O₆ caymanchem.com |

| Molecular Weight | 353.33 g/mol caymanchem.com |

| Formal Name | N-(2-methyl-1-oxopropyl)-guanosine caymanchem.com |

| CAS Number | 64350-24-9 caymanchem.com |

| Appearance | White to pale yellow powder netascientific.com |

| Solubility | Soluble in Acetonitrile and DMSO caymanchem.com |

Significance in Biochemical and Molecular Biology Research

The significance of this compound in biochemical and molecular biology research stems directly from its role as a key building block in the chemical synthesis of nucleic acids. smolecule.com The ability to synthesize custom DNA and RNA sequences is fundamental to a vast array of research endeavors.

Modified oligonucleotides containing this compound during their synthesis are instrumental in various therapeutic and diagnostic applications. smolecule.com For instance, they are used in antisense oligonucleotide therapies, which aim to modulate gene expression by targeting specific mRNA sequences. The incorporation of modified nucleotides can enhance the stability of these therapeutic oligonucleotides against degradation by cellular enzymes (nucleases) and improve their binding affinity to the target sequences. smolecule.com

Furthermore, this compound is crucial for studies investigating the structure and function of nucleic acids. ontosight.ai By incorporating it into specific sites within an oligonucleotide, researchers can probe the interactions between nucleic acids and other molecules, such as proteins or drugs. smolecule.comnih.gov For example, the isobutyryl group can be used to block the minor groove of a DNA duplex, allowing for the mapping of binding sites for minor groove-binding ligands. nih.gov

Overview of Research Applications and Emerging Areas

The applications of this compound in research are diverse and continue to expand. A primary application is its use as a precursor in the synthesis of other modified nucleotides and related molecules. caymanchem.com For example, it is a starting material for creating hydrophobic dinucleotide cap analogs for the purification of capped mRNA and for synthesizing photocaged 3'-S-RNAs, which are used to study ribozyme-catalyzed reactions. caymanchem.com

In the realm of gene expression studies, oligonucleotides synthesized using this compound are employed to investigate the regulation of gene activity. netascientific.comruifuchemical.com These synthetic nucleic acids can act as probes to detect the presence and abundance of specific mRNA transcripts, providing insights into cellular processes in both healthy and diseased states. gene-quantification.de

Emerging areas of research are exploring the use of this compound in the development of novel diagnostic tools and drug delivery systems. smolecule.com Its derivatives are being investigated for their potential antiviral activities. ontosight.ai The ability to create custom oligonucleotides with specific modifications opens up possibilities for designing nucleic acid-based diagnostics that can detect disease-specific genetic markers.

The table below summarizes key research applications of this compound.

| Research Application | Description | Key Findings/Significance |

| Oligonucleotide Synthesis | Serves as a protected guanosine monomer for the solid-phase synthesis of DNA and RNA. smolecule.comatdbio.com | Enables the creation of custom nucleic acid sequences for a wide range of research, diagnostic, and therapeutic purposes. |

| Precursor for Modified Nucleotides | Used as a starting material for the synthesis of molecules like mRNA cap analogs and photocaged RNAs. caymanchem.com | Facilitates the study of mRNA processing and ribozyme mechanisms. |

| Mapping DNA-Ligand Interactions | The isobutyryl group can act as a minor groove blocker in DNA. nih.gov | Allows for the precise mapping of the binding sites of minor groove-binding drugs, such as the anticancer agent bleomycin. nih.gov |

| Gene Expression Analysis | Used to synthesize probes for detecting and quantifying specific mRNA molecules. netascientific.comgene-quantification.de | Provides a tool to study gene regulation and identify changes in gene expression associated with disease. |

| Antisense Therapeutics | Incorporated into the synthesis of antisense oligonucleotides. smolecule.com | Contributes to the development of therapies that can modulate the expression of disease-causing genes. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYJSXVUGJSGM-HTVVRFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347293 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64350-24-9 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Biology Applications of N Isobutyrylguanosine

Role as a Synthetic Building Block for Oligonucleotides and Modified Nucleotides

N-Isobutyrylguanosine is a cornerstone in the synthesis of a wide array of nucleic acid-based molecules, from standard oligonucleotides to complex modified structures designed for specific biological investigations.

Synthesis of Hydrophobic Dinucleotide Cap Analogs for mRNA Purification

A significant application of this compound is in the synthesis of hydrophobic dinucleotide cap analogs, which are instrumental in the purification of messenger RNA (mRNA). The process begins with the chemical modification of this compound to introduce a hydrophobic and photocleavable tag.

A key synthetic route involves a four-step process starting from this compound to produce a 2′-O-nitrobenzyl (Nb)-modified guanosine (B1672433), which acts as a precursor for phosphorylation. This precursor is then converted into a hydrophobic cap analog, termed a "PureCap" analog. These analogs are incorporated at the 5' end of mRNA during in vitro transcription. The introduced hydrophobicity allows for the efficient separation of capped mRNA from uncapped RNA species using reversed-phase high-performance liquid chromatography (RP-HPLC). The photocleavable nature of the 2-nitrobenzyl tag allows for its subsequent removal under mild conditions by light irradiation, yielding a native, fully capped mRNA. This method provides a robust strategy for obtaining highly pure mRNA, which is critical for therapeutic applications and detailed biological studies.

| Starting Material | Key Intermediate | Final Product (before tag removal) | Purification Method |

| This compound | 2′-O-Nb-modified guanosine | mRNA with hydrophobic cap analog | Reversed-Phase HPLC |

Preparation of Photocaged 3'-S-RNAs for Ribozyme-Catalyzed Reaction Studies

This compound is a critical starting material for the synthesis of photocaged 3'-S-RNAs, which are powerful tools for investigating the mechanisms of ribozyme-catalyzed reactions. The synthesis involves a nine-step conversion of this compound into 2′-O-(o-nitrobenzyl)-3′-thioguanosine phosphoramidite (B1245037). This specialized phosphoramidite is then incorporated into synthetic oligoribonucleotides.

The "photocage," an o-nitrobenzyl group on the 2'-hydroxyl, renders the RNA molecule inactive. This allows researchers to assemble the ribozyme-substrate complex without initiating the catalytic reaction. The reaction can then be triggered at a desired moment by irradiating the sample with UV light, which cleaves the photocage and liberates the reactive 2'-hydroxyl group. This temporal control is invaluable for studying the intricate kinetics and conformational changes that occur during RNA catalysis.

Incorporation into Oligoribonucleotides for RNA Catalysis Mechanism Probing

The incorporation of this compound-derived modified nucleotides into oligoribonucleotides provides a sophisticated approach to probe the mechanisms of RNA catalysis. By strategically placing modified nucleotides within an RNA substrate, researchers can dissect the roles of specific functional groups in the catalytic process.

For instance, this compound can be used to synthesize RNA oligomers containing modifications at the 5'-carbon of the terminal nucleoside, such as 5′-chloro-5′-deoxyguanosine or 5′-amino-5′-deoxyguanosine. When these modified oligomers are used as substrates for ribozymes like the hairpin ribozyme, they can act as inhibitors of the ligation reaction. Studying how these modifications affect the catalytic activity provides crucial insights into the transition state of the reaction and the specific interactions required for catalysis. These inhibitory substrates are also valuable for crystallographic studies, helping to trap the ribozyme-substrate complex in a state that is amenable to high-resolution structural analysis. This allows for a detailed examination of the active site and the roles of individual nucleotides in the catalytic mechanism. nih.gov

Synthesis of Modified Nucleotides and Oligonucleotides for Gene Expression and Regulation Studies

The synthesis of modified nucleotides and oligonucleotides using this compound as a precursor plays a role in the study of gene expression and regulation. Chemical modifications to nucleotides within RNA can influence various aspects of its function, including stability, translation efficiency, and interaction with regulatory proteins. nih.govalliedacademies.org

While direct studies explicitly detailing the use of this compound-derived modifications for in-depth gene expression and regulation analysis are part of a broader field, the principle lies in the ability to create site-specifically modified RNAs. These synthetic RNAs can be introduced into cellular systems to observe the functional consequences of the modification. For example, a modification could be introduced at a putative protein-binding site to investigate its impact on RNA-protein interactions that are crucial for gene regulation. The isobutyryl protecting group on guanosine is a standard and essential component in the solid-phase synthesis of these custom-designed RNA molecules, enabling the exploration of the epitranscriptomic code and its influence on gene expression. nih.govvu.lt

Application in Automated Chemical Synthesis of RNA

The automated chemical synthesis of RNA is a cornerstone of modern molecular biology, and this compound is a key player in this process. The phosphoramidite method, which is the standard for automated oligonucleotide synthesis, relies on protected nucleoside monomers to build the RNA chain in a stepwise manner.

Utilizing Protected this compound Derivatives as Monomers

In the context of automated RNA synthesis, this compound is further modified to create a phosphoramidite monomer. A common derivative is 5′-O-dimethoxytrityl-2′-O-TBDMS-N2-isobutyrylguanosine 3′-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. In this molecule:

The N-isobutyryl group protects the exocyclic amine of guanine (B1146940).

The dimethoxytrityl (DMT) group protects the 5′-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain extension.

A silyl (B83357) group , such as tert-butyldimethylsilyl (TBDMS), protects the 2′-hydroxyl to prevent branching and degradation during synthesis.

The phosphoramidite group at the 3′-position is the reactive moiety that forms the phosphodiester bond with the 5'-hydroxyl of the growing RNA chain.

The use of the N-isobutyryl protecting group is advantageous because it is stable under the conditions of the synthesis cycle but can be efficiently removed during the final deprotection step, typically with aqueous ammonia, to yield the native RNA sequence. The efficiency of coupling reactions using these protected monomers is a critical factor in the successful synthesis of long and pure RNA oligonucleotides.

| Protecting Group | Position on Guanosine | Purpose in Automated Synthesis |

| N-Isobutyryl | Exocyclic Amine (N2) | Prevents side reactions during chain elongation. |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Allows for controlled, stepwise addition of monomers. |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Prevents cleavage and branching of the RNA chain. |

| Phosphoramidite | 3'-Hydroxyl | Enables efficient formation of the phosphodiester linkage. |

Phosphoramidite Methodologies in Oligoribonucleotide Construction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, proceeding in the 3' to 5' direction. utupub.fi This solid-phase synthesis approach allows for the sequential addition of nucleotide monomers to a growing chain attached to an insoluble support, which facilitates the removal of excess reagents and byproducts after each step. utupub.finih.gov The process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. twistbioscience.com

Initially, the 5'-hydroxyl group of the support-bound nucleoside is protected by an acid-labile dimethoxytrityl (DMT) group. The cycle begins with the removal of this DMT group using a weak acid, exposing the 5'-hydroxyl for the subsequent coupling reaction. The next nucleoside is introduced as a phosphoramidite monomer, where the 3'-hydroxyl group is activated with a phosphoramidite moiety and the 5'-hydroxyl is protected with a DMT group. twistbioscience.com In the presence of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), the activated phosphoramidite couples with the free 5'-hydroxyl of the growing oligonucleotide chain. mdpi.com

Since the coupling reaction is not always 100% efficient, a capping step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion-mutant sequences. twistbioscience.com Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. twistbioscience.com This cycle is repeated until the desired oligonucleotide sequence is assembled. Upon completion, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. nih.gov For guanosine, the exocyclic amino group is typically protected with an isobutyryl (iBu) group to prevent side reactions during synthesis.

Generation of Nucleoside Analogs and Derivatives

Synthesis of 5'-O-DMT-N2-Isobutyrylguanosine and its Derivatives

The synthesis of 5'-O-DMT-N2-isobutyrylguanosine is a key step in the preparation of guanosine phosphoramidites for oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group selectively introduced at the primary 5'-hydroxyl position of the nucleoside. This reaction is typically carried out by treating N2-isobutyrylguanosine with DMT-chloride in a suitable solvent like pyridine. mdpi.com The high selectivity for the 5'-hydroxyl is due to its greater reactivity compared to the secondary hydroxyl groups.

Derivatives of 5'-O-DMT-N2-isobutyrylguanosine are essential for synthesizing modified oligonucleotides. For example, 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine is a precursor for second-generation antisense oligonucleotides. nih.gov An efficient synthesis for this compound was developed involving the direct 2'-O-alkylation of 2,6-diaminopurine (B158960) riboside, followed by enzymatic deamination, selective N2-isobutyrylation, and finally 5'-O-dimethoxytritylation. nih.gov Another important derivative is 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, which is used in the preparation of synthetic RNA derivatives. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5'-O-DMT-N2-Isobutyryl-2'-deoxyguanosine | 68892-41-1 | C35H37N5O7 | 639.7 g/mol |

| 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine | 114745-26-5 | C36H39N5O8 | 669.74 g/mol |

Synthesis of 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE Phosphoramidite

The synthesis of 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE phosphoramidite is a crucial step for incorporating deoxyguanosine into a growing DNA chain during solid-phase synthesis. This phosphoramidite is a modified nucleoside analog. biosynth.com The synthesis begins with 2'-deoxy-N2-isobutyrylguanosine. The 5'-hydroxyl group is first protected with the DMT group. medchemexpress.combroadpharm.com

The key step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 5'-O-DMT protected deoxynucleoside with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in the presence of a weak acid activator like 1H-tetrazole. mdpi.comcymitquimica.com The resulting product is the desired 3'-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. biosynth.com This compound is then purified and used in automated DNA synthesizers. biosynth.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE phosphoramidite | 93183-15-4 | C44H54N7O8P | 839.92 g/mol |

| 2'-Deoxy-N2-isobutyryl-5'-O-MMT-guanosine 3'-CE phosphoramidite | Not Available | C43H52N7O7P | 809.91 g/mol |

Synthesis of N2-Isobutyryl-2'-O-methylguanosine

N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside used as an activator for DNA synthesis. biosynth.com The synthesis of this compound often involves the selective methylation of the 2'-hydroxyl group of a suitably protected N2-isobutyrylguanosine derivative. researchgate.net One approach involves the monomethylation of a 2',3'-cis-diol system using diazomethane (B1218177). oup.com To facilitate separation of the 2'- and 3'-O-methyl isomers, a lipophilic group like 5'-O-monomethoxytrityl (MMTr) is introduced. The 5'-O-MMTr-N2-isobutyrylguanosine is then treated with diazomethane in the presence of a catalyst like tin(II) chloride. oup.com

Alternatively, 2'-O-methylation can be achieved using methyl iodide (CH3I) in the presence of silver oxide (Ag2O). oup.com However, for guanosine derivatives, this method can lead to competing methylation at the base moiety. oup.com Therefore, the diazomethane procedure is often preferred for the sugar-monomethylation of guanosine derivatives. oup.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| N2-Isobutyryl-2'-O-methylguanosine | 63264-29-9 | C15H21N5O6 | 367.36 g/mol |

Synthesis of 2'-O-(tert-Butyldimethylsilyl)-5'-O-DMT-N2-isobutyryl-guanosine

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-5'-O-DMT-N2-isobutyryl-guanosine is a key step in preparing guanosine phosphoramidites for RNA synthesis. polyorginc.comsapphirebioscience.com The synthesis starts with N2-isobutyrylguanosine. The first step is the selective protection of the 5'-hydroxyl group with DMT-chloride. Subsequently, the 2'- and 3'-hydroxyl groups are transiently protected, often with a di-tert-butylsilyl group, by reacting with di-tert-butylsilyl ditriflate. This is followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group at the 2'-position using tert-butyldimethylchlorosilane. nih.gov The silyl group at the 3'-position is then selectively removed, leaving the desired 2'-O-TBDMS protected nucleoside.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2'-O-(tert-Butyldimethylsilyl)-5'-O-DMT-N2-isobutyryl-guanosine | 81279-39-2 | C41H51N5O8Si | 769.96 g/mol |

Synthesis of 2'-Deoxy-2'-formamido-2-N-isobutyrylguanosine

The synthesis of modified nucleosides is crucial for developing therapeutic oligonucleotides with enhanced properties, such as reduced off-target effects in small interfering RNAs (siRNAs). One such modification involves the introduction of a formamido group at the 2'-position of deoxyguanosine. The synthesis of the phosphoramidite building block for this purpose, specifically 2'-Deoxy-2'-formamido-2-N-isobutyrylguanosine, is a multi-step process designed to install the necessary protecting groups for solid-phase synthesis.

A key intermediate, 2′-Deoxy-2′-formamido-2-N-isobutyryl-3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)guanosine , is synthesized to prepare the final phosphoramidite unit. The formylation of the 2'-amino group is achieved using a coupling reaction. The procedural details for this specific transformation are outlined below.

| Step | Reagent/Solvent | Purpose |

| 1 | Dichloromethane | Solvent |

| 2 | DIPEA (N,N-Diisopropylethylamine) | Base |

| 3 | EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Coupling agent to activate the formic acid |

| 4 | DMAP (4-Dimethylaminopyridine) | Catalyst |

| 5 | Formic Acid | Source of the formyl group |

This reaction efficiently converts the 2'-amino precursor into the desired 2'-formamido derivative. The resulting compound, bearing the N-isobutyryl group on the guanine base and a bulky silyl protecting group on the sugar, is then carried forward for phosphitylation to create the final building block for oligonucleotide synthesis. The incorporation of this modified nucleoside into siRNAs has been shown to suppress off-target activity while maintaining on-target RNA interference (RNAi).

Synthesis of 2'-O-benzoyl 3'-O-(o-nitrobenzyl) this compound in tRNA Fragment Synthesis

The chemical synthesis of RNA fragments, including transfer RNA (tRNA), requires a sophisticated strategy of orthogonal protecting groups to manage the reactivity of the nucleobase, the 2'-hydroxyl group, and the 5'- and 3'-hydroxyls of the ribose sugar. The compound 2'-O-benzoyl 3'-O-(o-nitrobenzyl) this compound represents a building block designed for such complex syntheses.

In this molecule, each protecting group serves a distinct and critical function:

N-Isobutyryl group: As previously mentioned, this group protects the exocyclic amine of the guanine base from reacting during the phosphoramidite coupling steps. sigmaaldrich.comatdbio.com It is typically stable throughout the synthesis cycles and is removed at the end using basic conditions, such as aqueous ammonia. biotage.com

2'-O-benzoyl group: The 2'-hydroxyl group of ribonucleosides is highly reactive and must be protected to prevent isomerization or branching of the growing oligonucleotide chain. The benzoyl group is a common choice for this role due to its stability during synthesis and its clean removal under basic conditions during the final deprotection step.

3'-O-(o-nitrobenzyl) group: The ortho-nitrobenzyl (ONB) group is a photolabile protecting group. scispace.comchempedia.infonih.gov This type of protecting group is stable to the acidic and basic conditions used during standard oligonucleotide synthesis but can be selectively removed by irradiation with UV light (typically around 320-365 nm). chempedia.infonih.gov In the context of tRNA fragment synthesis, a 3'-O-(o-nitrobenzyl) group could be used to enable the ligation of separately synthesized fragments. After assembling a protected RNA fragment, the 3'-photolabile group can be removed to reveal a free hydroxyl, which can then be joined to the 5'-end of another fragment.

The synthesis of such a highly functionalized monomer involves a carefully orchestrated sequence of protection and deprotection steps to install the correct groups at the desired positions without unintended side reactions.

Enzymatic Synthesis of 5'-Modified RNAs utilizing this compound Derivatives

While chemical synthesis is powerful, enzymatic methods offer an alternative for creating modified RNAs. T7 RNA polymerase is an enzyme commonly used for the in vitro transcription of DNA templates into RNA. A key feature of this enzyme is its ability to initiate transcription with a guanosine triphosphate (GTP) or a modified guanosine analog, leading to the incorporation of this specific nucleotide at the 5'-terminus of the resulting RNA transcript. nih.gov

This process can be harnessed to produce RNAs with specific 5'-modifications. To achieve this, a derivative such as This compound 5'-triphosphate could be used as an initiator nucleotide.

Research Findings:

Studies have shown that T7 RNA polymerase can tolerate various modifications on the guanine base of the initiating GTP. rsc.org

The synthesis reaction is programmed with a DNA template containing the T7 promoter sequence.

By providing this compound 5'-triphosphate in the reaction mixture, along with the standard ATP, CTP, and UTP, transcription can be initiated specifically with the modified guanosine derivative.

This results in an RNA molecule that carries a single N-isobutyrylguanine cap at its 5'-end. The isobutyryl group could then serve as a chemical handle for further conjugation or be removed in a subsequent step if desired. This enzymatic approach is an efficient method for producing specifically 5'-end modified RNA molecules for various applications in chemical biology and materials science. nih.gov

Role in Nucleic Acid Chemistry Research

The primary role of this compound in nucleic acid chemistry research is to serve as a protected monomer for the solid-phase chemical synthesis of DNA and RNA. sigmaaldrich.comatdbio.com The exocyclic amino group of guanine is nucleophilic and would interfere with the phosphoramidite coupling chemistry used to form the internucleotide phosphodiester bonds. The isobutyryl group effectively masks this reactivity.

Key Research Applications:

| Application | Description |

| Standard Oligonucleotide Synthesis | This compound, in the form of its phosphoramidite derivative, is a standard reagent used in automated DNA and RNA synthesizers. biotage.com |

| Synthesis of Modified Oligonucleotides | It is the precursor for creating more complex modified guanosine building blocks, such as those with sugar modifications (e.g., 2'-O-methyl, 2'-fluoro) or base modifications for therapeutic or diagnostic purposes. |

| Precursor for Therapeutic Nucleic Acids | The synthesis of antisense oligonucleotides, siRNAs, and aptamers often relies on building blocks derived from this compound. |

The N-isobutyryl group is considered a "standard" protecting group, meaning its removal requires relatively harsh conditions (e.g., prolonged heating in concentrated aqueous ammonia). atdbio.com While effective, this can sometimes be detrimental to more sensitive or complex modifications elsewhere in the oligonucleotide. This has led to the development of "ultramild" protecting groups for guanine, such as phenoxyacetyl or dimethylformamidyl, for applications requiring gentler deprotection conditions. sigmaaldrich.com However, this compound remains a widely used and cost-effective choice for routine and robust oligonucleotide synthesis.

Investigation of Guanine Derivatives and their Functions

Guanine and its derivatives are fundamental molecules in biology, playing roles that extend far beyond simply being a component of DNA and RNA. researchgate.netresearchgate.netallen.in Research into these derivatives is a vibrant field, driven by their importance in cellular function and disease. researchgate.netdoaj.org

Detailed Research Findings:

Cellular Signaling: Guanine derivatives are central to signal transduction. Guanosine triphosphate (GTP) acts as an energy source and a molecular switch for G-proteins, which control a vast array of cellular processes, from sensory perception to cell growth and division. researchgate.netstudy.com Cyclic guanosine monophosphate (cGMP) is a critical second messenger in many signaling pathways. allen.in

Genetic and Epigenetic Regulation: Guanine-rich sequences in DNA can fold into four-stranded structures called G-quadruplexes, which are involved in regulating gene expression and maintaining telomere stability. allen.in Furthermore, oxidative damage to guanine, forming derivatives like 8-oxoguanine, is a major form of DNA damage linked to mutagenesis and cancer. researchgate.netresearchgate.net

Biomarkers and Therapeutics: Abnormal levels of guanine or its derivatives in bodily fluids can serve as biomarkers for various diseases, including cancer and neurodegenerative disorders. researchgate.net The essential roles of guanine derivatives in cellular metabolism also make them attractive targets for drug development. Many antiviral and anticancer drugs are nucleoside analogs that interfere with nucleic acid synthesis.

The chemical synthesis of specific guanine derivatives is essential for studying these functions. By using protected precursors like this compound, researchers can build custom DNA and RNA probes, create modified aptamers to bind specific targets, and synthesize novel nucleoside analogs to investigate their therapeutic potential. This synthetic capability is foundational to advancing our understanding of the diverse biological roles of guanine derivatives. researchgate.netdoaj.org

Molecular Mechanisms and Biological Interactions

Modulation of Cellular Signaling Pathways by N-Isobutyrylguanosine

This compound is recognized for its capacity to modulate cellular signaling pathways. netascientific.com As a nucleoside analog, it can mimic natural nucleosides, allowing it to participate in and influence pathways involved in cellular growth and metabolism. netascientific.com This characteristic has made it a compound of interest in the development of therapeutic agents, particularly those targeting pathways associated with metabolic disorders and cancer. netascientific.com The STING (stimulator of interferon genes) pathway, which is crucial for innate immunity, can be activated by cyclic dinucleotides (CDNs). mdpi.com The activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which are essential for host defense against infections and for anti-tumor immune responses. mdpi.com

Interactions with Enzymes and Receptors in Nucleotide Metabolism and Signaling

The interaction of this compound with enzymes and receptors is central to its biological activity. netascientific.com In the realm of nucleotide metabolism, which involves the synthesis and breakdown of nucleotides, this compound serves as a valuable research tool. netascientific.comnih.gov Nucleoside hydrolases are key enzymes that cleave nucleosides into a sugar and a nucleobase, playing a critical role in the balance between nucleotide salvage and degradation. frontiersin.org The study of such interactions helps in understanding the broader mechanisms of cellular processes. netascientific.comiimcb.gov.pl

Influence on Gene Expression and RNA Modifications

This compound also has a noted influence on gene expression and RNA modifications. netascientific.comlookchem.com RNA modifications are chemical alterations to RNA molecules that can affect their structure and function, thereby regulating gene expression. nih.govijbs.com The study of how compounds like this compound impact these modifications is a key area of research in genetics and molecular biology. netascientific.com

Research has shown that N2-modified guanine (B1146940) analogs, including N2-isobutyrylguanine, can effectively regulate transcriptional termination. mdpi.comnih.gov In some bacterial systems, these compounds can bind to riboswitches, which are RNA elements that control gene expression. mdpi.comnih.gov This binding can induce conformational changes in the RNA, leading to the termination of transcription. plos.org For instance, N2-isobutyrylguanine has been observed to terminate transcription in the B. subtilis xpt-pbuX guanine riboswitch almost as effectively as the natural ligand, guanine. mdpi.com This regulatory activity is strongly correlated with the binding affinity of the compound to the riboswitch. mdpi.com

Reporter genes are valuable tools for studying gene expression, and this compound has been shown to regulate their expression. researchgate.netthermofisher.com In studies involving guanine riboswitches, N2-modified purines like N2-isobutyrylguanine have demonstrated the ability to repress reporter gene expression. mdpi.comsemanticscholar.org This repression is consistent with the compound's ability to induce transcriptional termination. mdpi.com The regulatory effect of these analogs on reporter gene expression further underscores their potential as modulators of gene activity. d-nb.info

Binding Affinity and Specificity with Riboswitches

Riboswitches are structured RNA elements, typically found in the 5' untranslated regions of bacterial mRNAs, that directly bind to small molecule metabolites to regulate gene expression. nih.govplos.org The binding affinity and specificity of ligands to these riboswitches are critical for their function.

Studies on the guanine riboswitch have revealed that N2-modified guanine derivatives can bind with high affinity, in some cases rivaling the natural ligand, guanine. mdpi.comnih.gov N2-isobutyrylguanine, for example, binds to the B. subtilis guanine riboswitch with a dissociation constant (KD) of 7.4 ± 0.5 nM, which is comparable to guanine's KD of 2.1 ± 0.7 nM. mdpi.comnih.gov Surprisingly, the binding of these C2-modified guanines, such as N2-acetylguanine, causes a significant disruption of the riboswitch's ligand-binding pocket. nih.govnih.gov Specifically, it leads to the expulsion of a key nucleotide, C74, from its typical position within the binding pocket. mdpi.comnih.gov This remodeling of the binding pocket makes the bound ligand more accessible to the solvent. mdpi.com Despite this disruption, the energetic penalty is modest and can be compensated for by new favorable interactions between the ligand and the RNA, allowing for high-affinity binding. nih.gov

Table 1: Binding Affinities of Guanine Derivatives to the Guanine Riboswitch

| Compound | Dissociation Constant (KD) |

|---|---|

| Guanine | 2.1 ± 0.7 nM |

| N2-isobutyrylguanine | 7.4 ± 0.5 nM |

| N2-acetylguanine | 300 ± 10 nM |

This table is based on data from isothermal titration calorimetry (ITC) measurements. mdpi.comnih.gov

Correlation of Binding Affinity with Transcriptional Termination Efficacy

A strong positive correlation exists between the binding affinity of this compound to the guanine riboswitch and its effectiveness in inducing transcriptional termination. mdpi.com Studies focusing on the Bacillus subtilis xpt-pbuX guanine riboswitch have demonstrated that improvements in the binding affinity of guanine analogs, such as this compound, directly translate into increased regulatory activity. mdpi.comnih.gov This indicates that from a pharmacodynamic standpoint, a tighter bond to the riboswitch's aptamer domain results in a more potent effect on gene expression regulation. mdpi.com

This compound, which features two additional methyl groups compared to N2-acetylguanine, binds to the guanine riboswitch with an affinity that is comparable to that of the natural ligand, guanine. mdpi.com The high affinity of compounds like this compound leads to a very high level of regulatory activity, effectively repressing reporter gene expression. mdpi.comnih.gov This relationship underscores the principle that strong ligand binding is a key determinant for the subsequent conformational change in the riboswitch's expression platform, which leads to the formation of a terminator stem and premature transcription termination. mdpi.commdpi.comnih.gov

Table 1: Comparative Binding Affinities for the Guanine Riboswitch

| Compound | Dissociation Constant (KD) |

|---|---|

| Guanine | 2.1 ± 0.7 nM |

| This compound | 7.4 ± 0.5 nM |

Data sourced from studies on the B. subtilis xpt-pbuX guanine riboswitch. mdpi.com

Analysis of C2- and C6-Modified Purines in Riboswitch Binding

Structural and biochemical analyses reveal that C2-modified analogs, including this compound, can bind to the guanine riboswitch with high affinity, in some cases rivaling the natural ligand, guanine. mdpi.com For instance, while N2-acetylguanine binds with a moderate affinity, the addition of two methyl groups to create this compound results in a compound that binds with a low nanomolar affinity. mdpi.com However, further increasing the steric bulk, as seen in N2-pivaloylguanine (which has a third methyl group), leads to a significant loss of binding affinity. mdpi.com This suggests a defined size limit for substitutions at the C2 position for optimal binding.

Interestingly, the binding of some C2-modified guanine analogs, such as N2-acetylguanine, can remodel the riboswitch's binding pocket by causing the expulsion of the discriminator nucleotide, C74. mdpi.com Despite this structural rearrangement, the new interactions formed between the analog and the RNA can compensate for any energetic penalties, allowing for high-affinity binding. mdpi.com In contrast to modifications at the C2 position, changes at the C6 position have also been explored. While a small modification like a methyl group in O6-methylguanine is tolerated, a bulkier group like in O6-benzylguanine eliminates binding. mdpi.com

Table 2: Binding Affinities of Select C2-Modified Guanine Analogs to the Guanine Riboswitch

| Compound | Dissociation Constant (KD) |

|---|---|

| N2-acetylguanine | 300 ± 10 nM |

| This compound | 7.4 ± 0.5 nM |

| N2-pivaloylguanine | >10,000 nM |

| N2-phenoxyacetyl guanine | 8.8 ± 0.5 nM |

Data sourced from Isothermal Titration Calorimetry (ITC) measurements with the B. subtilis xpt-pbuX guanine riboswitch. mdpi.com

Mimicry of Natural Nucleosides and Nucleotide Analogs

This compound is a synthetic nucleoside analog derived from the natural nucleoside, guanosine (B1672433). lookchem.comcaymanchem.com Nucleoside analogs are a class of molecules whose structure mimics that of natural nucleosides, the fundamental components of nucleic acids. nih.govbeilstein-journals.org This mimicry allows them to interact with biological machinery that normally recognizes natural nucleosides and nucleotides, such as the aptamer domain of riboswitches. nih.gov

The structural similarity of this compound to guanosine allows it to fit into the ligand-binding pocket of the guanine riboswitch. mdpi.comnih.gov By acting as a guanine mimic, it can co-opt the riboswitch's regulatory function, leading to the termination of transcription for downstream genes involved in purine (B94841) metabolism and transport. mdpi.comnih.gov

Beyond its direct biological interactions, this compound also serves as a key precursor and building block in the chemical synthesis of other complex nucleotide analogs. caymanchem.com For example, it is used in the synthesis of peptide nucleic acids (PNAs), which are DNA mimics with a modified backbone. acs.org It is also a precursor in the synthesis of hydrophobic dinucleotide cap analogs, which are instrumental for the purification of fully capped mRNA. caymanchem.com These applications highlight its role not just as a mimic of a single nucleoside, but as a versatile component in the construction of more complex nucleotide-based research tools and potential therapeutics.

Therapeutic and Diagnostic Research Avenues

Exploration in Pharmaceutical Developmentlookchem.com

The utility of N-Isobutyrylguanosine in pharmaceutical development is centered on its function as a precursor for molecules designed to interact with biological pathways. netascientific.com Its structure, particularly when modified, serves as a scaffold for creating drugs with specific therapeutic actions. lookchem.com

This compound is a versatile compound utilized in the creation of therapeutics aimed at specific pathways implicated in cancer and metabolic disorders. netascientific.comgoogleapis.com Research has shown that dysregulation of metabolic enzymes and pathways is a common feature in cancer, making these pathways attractive targets for therapeutic intervention. nih.govmdpi.commdpi.com Nucleoside analogs, synthesized using precursors like this compound, can interfere with the production of amino acids, fatty acids, and nucleotides that are essential for the rapid growth and division of cancer cells. nih.gov

A derivative, N2-ISOBUTYRYL-5, O-(4,4-DIMETHOXYTRITYL)-2-O-(2, is under investigation for its potential in treating various cancers by modulating cellular signaling pathways and interacting with key proteins involved in tumor progression. lookchem.com The development of such targeted therapies relies on the precise chemical synthesis enabled by protected nucleosides.

Table 1: Investigational Compounds Derived from Protected Guanosine (B1672433)

| Compound/Derivative Class | Therapeutic Target Area | Investigated Mechanism of Action |

|---|---|---|

| N2-ISOBUTYRYL-5, O-(4,4-DIMETHOXYTRITYL)-2-O-(2 | Cancer Treatment | Modulation of cellular signaling pathways and interaction with proteins involved in cancer progression. lookchem.com |

| ppGpp Analogs | Bacterial Infections | Inhibition of RelA synthetase activity, which regulates bacterial gene expression. lookchem.com |

| N2-modified Guanine (B1146940) Derivatives | Guanine Riboswitch Regulation | High-affinity binding to disrupt the ligand binding pocket, potentially altering gene expression. mdpi.com |

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy because they can mimic naturally occurring nucleosides and interfere with the synthesis of DNA or RNA, thereby halting replication and inducing cell death. biosynth.comkuleuven.be this compound is described as a synthetic nucleoside analog that, upon activation by enzymes like thymidine (B127349) kinase, inhibits the synthesis of RNA and DNA. biosynth.com

The development of novel antiviral and anticancer agents often involves the chemical synthesis of nucleoside derivatives with improved efficacy or resistance profiles. kuleuven.be Nitrogen-containing heterocyclic molecules, the class to which this compound belongs, are a major focus in the discovery of new anticancer drugs. nih.gov Its role as a stable intermediate is crucial for the solid-phase synthesis of these potential therapeutic agents. biosynth.com

Table 2: Strategies in Nucleoside-Based Drug Development

| Therapeutic Strategy | Principle | Relevance of this compound |

|---|---|---|

| Chain Termination | Analogs are incorporated into growing DNA/RNA chains but lack the necessary group (e.g., 3'-OH) for further elongation, terminating synthesis. | Serves as a precursor for synthesizing chain-terminating nucleoside analogs. kuleuven.be |

| Enzyme Inhibition | Analogs bind to and inhibit enzymes essential for nucleic acid synthesis or viral replication (e.g., polymerases, helicases). mdpi.com | Used to synthesize analogs that act as inhibitors of key cellular or viral enzymes. biosynth.com |

| Prodrug Synthesis | A pharmacologically inactive compound is converted into an active drug within the body. The isobutyryl group can be part of a prodrug strategy to enhance bioavailability. | Can be incorporated into phosphoramidate (B1195095) prodrugs to improve pharmacological profiles. kuleuven.be |

This compound is a fundamental building block in the solid-phase synthesis of chemically modified oligonucleotides. researchgate.netresearchgate.net These synthetic nucleic acid strands are designed to bind to specific RNA molecules in the cell and modulate their function, a strategy used to treat a wide range of diseases. researchgate.netnih.gov Chemical modifications, enabled by protected nucleosides like this compound, are essential to improve the stability, binding affinity, and bioavailability of these therapeutic oligonucleotides. nih.govgoogle.com

Applications of this technology include:

Antisense Oligonucleotides: These are short, single-stranded nucleic acids that bind to a target mRNA, leading to its degradation by enzymes like RNase H and preventing the production of a disease-causing protein. nih.gov Patents for such therapies explicitly list 2-N-isobutyrylguanine as a potential component of the oligomeric compound. epo.orggoogle.com

Small Interfering RNA (siRNA): These are short, double-stranded RNA molecules that engage the RNA interference (RNAi) pathway to silence the expression of a specific gene. nih.govgoogle.com

Transcription Priming: Derivatives such as 5'-O-DMTr-N2-isobutyrylguanosine are used to prepare guanosine 5'-conjugates that can act as initiator molecules for transcription, allowing for the study and potential regulation of gene synthesis. lookchem.com

Applications in Diagnostic Tool Developmentlookchem.com

The unique properties of modified nucleosides are also being harnessed for the development of new diagnostic technologies. lookchem.com

Derivatives of this compound are being explored for their utility in diagnostic tools and assays. lookchem.com Their ability to be incorporated into synthetic DNA or RNA probes allows for the detection of specific biological targets. lookchem.com This is particularly relevant for diagnosing diseases characterized by specific nucleic acid sequences or alterations.

A key area of research involves the interaction of N-isobutyrylguanine, the nucleobase component, with riboswitches. mdpi.com Riboswitches are regulatory segments of an mRNA molecule that bind directly to a small molecule, altering the production of the protein encoded by that mRNA. The guanine riboswitch, for instance, can be significantly disrupted by the high-affinity binding of N2-isobutyrylguanine. mdpi.com This specific interaction could be exploited to design highly sensitive and specific diagnostic tests that can detect the presence of certain nucleotides or metabolites, thereby indicating a disease state. lookchem.commdpi.com

Investigation in Drug Delivery Systemslookchem.com

The effective delivery of therapeutic agents to their target sites in the body remains a significant challenge in pharmaceutical development. Research into this compound extends to its potential role in advanced drug delivery systems. lookchem.com A derivative, N2-ISOBUTYRYL-5, O-(4,4-DIMETHOXYTRITYL)-2-O-(2, is being investigated as a component in novel drug delivery systems. lookchem.com The unique properties conferred by its chemical modifications, such as enhanced stability and solubility, make it an attractive candidate for improving the delivery, bioavailability, and therapeutic outcomes of various drugs. lookchem.com

While research directly on this compound in this context is emerging, the broader field provides a clear rationale. Polymer-based nanoparticles, for example, are widely studied as carriers for purine (B94841) analogs with antiviral and anticancer activities, such as 6-thioguanine. mdpi.com These systems are designed to improve drug stability, control release, and reduce systemic toxicity. mdpi.comthno.org The chemical properties of this compound and its derivatives could be leveraged within such nanoparticle platforms to create more effective and targeted therapies. lookchem.comimrpress.com

Antisense Technology and Gene Expression Modulation

This compound is a cornerstone in the synthesis of antisense oligonucleotides (ASOs), a class of therapeutic molecules designed to modulate gene expression by binding to specific RNA targets. beilstein-journals.orgacs.org Its role as a protected nucleoside is fundamental to the phosphoramidite (B1245037) method, the standard for solid-phase chemical synthesis of these therapeutic compounds. sigmaaldrich.comresearchgate.net

Antisense oligonucleotides are typically synthesized as short, single-stranded nucleic acid sequences (around 15-22 nucleotides) that are complementary to a target RNA molecule. acs.orgidtdna.com The synthesis process involves the sequential addition of nucleotide building blocks, known as phosphoramidites, to a growing chain on a solid support. sigmaaldrich.combiotage.com this compound is converted into a phosphoramidite derivative, such as 5'-O-DMT-2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3'-CE phosphoramidite, to be used in RNA synthesis. This protected form of guanosine is essential for its incorporation into the growing oligonucleotide chain. researchgate.net The isobutyryl group prevents the reactive exocyclic amine of guanine from interfering with the coupling reaction during synthesis. sigmaaldrich.com This ensures that the phosphoramidite coupling occurs correctly at the desired 5'-hydroxyl group, leading to the formation of the proper phosphodiester or modified backbone linkage. biotage.com

The following table summarizes the key components used in the synthesis of oligonucleotides incorporating this compound.

| Component | Function | Reference |

| This compound | Protected guanosine nucleoside | caymanchem.com |

| Dimethoxytrityl (DMT) group | Protects the 5'-hydroxyl group | sigmaaldrich.com |

| Phosphoramidite | Activated nucleotide for coupling | sigmaaldrich.com |

| Solid Support | Anchors the growing oligonucleotide chain | google.com |

| Protecting Groups (e.g., benzoyl, acetyl) | Protect exocyclic amines of other bases (A, C) | sigmaaldrich.com |

| 2'-Hydroxyl Protecting Groups (e.g., TBDMS) | Required for RNA synthesis to prevent branching | researchgate.netumich.edu |

Oligonucleotides synthesized using this compound as a precursor can be designed to reduce target RNA levels through several mechanisms. nih.govnih.govwikipedia.org

RNAi Mechanisms: Small interfering RNAs (siRNAs), which are double-stranded RNA molecules, can be synthesized using this compound-derived phosphoramidites. researchgate.netnih.gov These siRNAs are processed by the cellular machinery, including the Dicer enzyme and the RNA-Induced Silencing Complex (RISC), to guide the cleavage and subsequent degradation of a complementary target mRNA. wikipedia.orgembopress.org This leads to a potent and specific silencing of gene expression. nih.gov

Splicing Modulation: Antisense oligonucleotides can be designed to bind to pre-mRNA sequences that are critical for splicing. nih.govresearchgate.net By sterically blocking the access of splicing factors (the spliceosome) to splice sites or splicing enhancer sequences, these oligonucleotides can modulate the splicing pattern. nih.govresearchgate.net This can lead to the exclusion of an exon from the mature mRNA (exon skipping) or the inclusion of a previously excluded exon, thereby altering the protein that is ultimately produced. researchgate.net This approach is used in therapies for diseases caused by splicing defects. nih.gov

Translational Arrest: Single-stranded antisense oligonucleotides can bind to a target mRNA and physically prevent its translation into a protein by the ribosome. acs.org This steric hindrance can occur at the 5' cap region, the start codon, or other locations, effectively blocking the initiation or elongation of protein synthesis. nih.gov

The synthesis platform utilizing this compound also enables the creation of oligonucleotides that can modulate the function of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.govthermofisher.com

miRNA Inhibition: "Anti-miRs" or "antagomirs" are chemically modified single-stranded oligonucleotides designed to be perfectly complementary to a specific mature miRNA. naturemiri.com By binding tightly to the target miRNA, these inhibitors prevent it from associating with its natural mRNA targets, thereby de-repressing the expression of those target genes. nih.govnaturemiri.com

miRNA Mimicking: Conversely, miRNA mimics are synthetic double-stranded RNA molecules designed to replicate the function of an endogenous miRNA. thermofisher.com Once inside the cell, one strand of the mimic is loaded into the RISC complex and guides it to silence the same mRNA targets as the natural miRNA it is designed to mimic. This can be used to restore the function of a miRNA that is downregulated in a disease state. thermofisher.com

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic utility. nih.govneb.com The incorporation of chemical modifications, which is facilitated by the use of protected synthons like this compound, is crucial for enhancing the stability and efficacy of antisense drugs. nih.gov

Nuclease Resistance: A common modification to enhance stability is the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate (B77711) (PS) linkage. idtdna.comneb.com This modification significantly increases resistance to nuclease degradation. neb.com Other modifications, such as those at the 2'-position of the ribose sugar (e.g., 2'-O-methyl, 2'-O-methoxyethyl), also contribute to nuclease stability. nih.govnih.gov These modifications are introduced during the synthesis process for which this compound is a key building block. oup.comacs.org

Affinity for Target RNA: The binding affinity of an antisense oligonucleotide for its target RNA is a key determinant of its potency. biomolther.org Modifications to the sugar moiety, such as 2'-O-methoxyethyl (2'-O-MOE) or the creation of bridged nucleic acids (BNAs) like Locked Nucleic Acid (LNA), constrain the sugar conformation to an N-type (C3'-endo) pucker. nih.govoup.com This pre-organization of the oligonucleotide into an A-form duplex geometry, which is characteristic of RNA, enhances its binding affinity for the target RNA. biomolther.orgoup.com The synthesis of these advanced, high-affinity monomers also relies on the foundational principles of protecting group chemistry, including the use of N-isobutyryl protection for guanosine. beilstein-journals.orgoup.com

The table below details common modifications used in antisense oligonucleotides and their effects.

| Modification Type | Example | Primary Effect(s) | Reference |

| Backbone | Phosphorothioate (PS) | Increased nuclease resistance | idtdna.comneb.com |

| Sugar (2'-Position) | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity | nih.govoup.com |

| Sugar (2'-Position) | 2'-O-Methoxyethyl (2'-O-MOE) | Increased nuclease resistance and binding affinity | nih.govnih.gov |

| Sugar (Bridged) | Locked Nucleic Acid (LNA) | Dramatically increased binding affinity, nuclease resistance | biomolther.org |

Advanced Analytical and Methodological Considerations

Characterization in Oligonucleotide Synthesis

N-Isobutyrylguanosine serves as a protected nucleoside analog, crucial for the stepwise construction of DNA and RNA sequences. biosynth.comtcichemicals.com Its isobutyryl protecting group on the exocyclic amine of guanine (B1146940) prevents unwanted side reactions during the synthesis process. google.com The characterization of this compound is a critical quality control step.

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a derivative, N2-Isobutyryl-2'-deoxyguanosine, the expected elemental composition serves as a baseline for purity assessment. medkoo.com

| Element | Percentage |

| Carbon (C) | 49.85% |

| Hydrogen (H) | 5.68% |

| Nitrogen (N) | 20.76% |

| Table 1: Elemental analysis data for N2-Isobutyryl-2'-deoxyguanosine. medkoo.com |

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. acs.orgresearchgate.netrsc.org In MALDI-TOF (Time-of-Flight) mass spectrometry, the compound is co-crystallized with a matrix and ionized by a laser, allowing for the determination of its mass-to-charge ratio. nist.gov For N2-isobutyrylguanosine, the mass spectrum shows characteristic ion peaks. acs.org For instance, the protonated molecule [M+H]⁺ is a key identifier. acs.org Studies have also utilized LC-MS for the analysis of oligonucleotides containing this modified guanosine (B1672433). researchgate.netrsc.org

| Ion | Description | Reference |

| [M+H]⁺ | Protonated molecular ion | acs.org |

| [M-H]⁺ | Deprotonated molecular ion | acs.org |

| Table 2: Common ions of this compound derivatives observed in mass spectrometry. |

Thin Layer Chromatography (TLC) is a straightforward and rapid method for separating components in a mixture and assessing purity. nih.govlibretexts.org For this compound and related compounds, TLC can be used to monitor the progress of a reaction or to isolate the pure substance. nih.govadvatechgroup.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound and solvent system. vividsf.com While specific Rf values for this compound are dependent on the exact TLC conditions (stationary and mobile phases), it is a routinely used technique. advatechgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. azooptics.comorganicchemistrydata.org It provides detailed information about the chemical environment of individual atoms. azooptics.com

¹H NMR: Proton NMR spectra reveal the number and types of hydrogen atoms in the molecule. hmdb.ca For a derivative, N-(Boc-aminoethylglycyl)-(N2-isobutyryl-N7-guanine)-ethyl ester, characteristic chemical shifts (δ) are observed for the protons of the isobutyryl group, the ribose sugar, and the guanine base. acs.org For example, the methyl protons of the isobutyryl group typically appear as a doublet. acs.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. azooptics.com

³¹P NMR: Phosphorus-31 NMR is particularly relevant when this compound is incorporated into phosphoramidites, the building blocks for oligonucleotide synthesis. google.comresearchgate.net The chemical shift of the phosphorus atom provides information about its oxidation state and coordination environment. researchgate.net For example, 2,5'-dideoxy-5'-S-(2-cyanoethyl)N,N-diisopropylamino-phosphoramidite!-3'-O-(4,4'-dimethoxytrityl)this compound is characterized by ¹H and ³¹P NMR to confirm its identity. google.com

| Nucleus | Typical Information Provided | Reference |

| ¹H | Number and environment of protons | hmdb.caacs.org |

| ¹³C | Carbon framework of the molecule | azooptics.commdpi.com |

| ³¹P | Phosphorus environment in phosphoramidites | google.comresearchgate.net |

| Table 3: Information obtained from different NMR techniques for this compound and its derivatives. |

Fluorescence-Based Strand-Invasion Assays for Binding Selectivity and Kinetics

Fluorescence-based assays are employed to study the kinetics and selectivity of binding events involving oligonucleotides containing modified bases like this compound. nih.govcorning.com One such method is the strand-invasion assay, which can monitor the displacement of a DNA strand from a duplex by a high-affinity binding partner, such as a peptide nucleic acid (PNA). acs.org

In a study investigating a PNA containing N7-substituted guanine (a mimic of protonated cytosine derived from N-isobutyrylguanine), the kinetics of strand invasion into a DNA duplex were monitored by the decrease in fluorescence of an intercalating dye, ethidium (B1194527) bromide. acs.org As the PNA invades the duplex and forms a triplex, the ethidium bromide is displaced, leading to a reduction in its fluorescence intensity. acs.org The rate of this fluorescence decay provides a measure of the kinetics of the strand invasion process. acs.org The study showed that the replacement of cytosine with the N7G mimic resulted in slower strand invasion kinetics. acs.org

UV-Tm Studies for Triplex Formation

UV thermal melting (UV-Tm) studies are a standard method for assessing the stability of nucleic acid duplexes and triplexes. nih.govntu.edu.sg The melting temperature (Tm) is the temperature at which half of the double-stranded or triple-stranded structures dissociate into single strands. This transition is monitored by the increase in UV absorbance at 260 nm (hyperchromicity).

In the context of this compound derivatives, UV-Tm studies have been used to evaluate the stability of PNA-DNA triplexes. acs.orgresearchgate.net For instance, the binding of a bisPNA containing an N7-guanine mimic (derived from N-isobutyrylguanine) to a target DNA was assessed by measuring the Tm of the resulting triplex. acs.org These studies demonstrated that the stability of the triplex is pH-dependent and influenced by the specific modifications within the PNA strand. acs.org

| PNA Oligomer | Target DNA | pH | Tm (°C) |

| PNA 6 (Control) | DNA 10 | 7.4 | ~45 |

| PNA 6 (Control) | DNA 10 | 5.8 | ~52 |

| PNA 7 (N7G mimic) | DNA 10 | 7.4 | Not specified |

| Table 4: Example UV-Tm data for PNA-DNA triplexes from a study involving a derivative of N-isobutyrylguanine. acs.org |

Use as a Fluorescent Compound for DNA/RNA Modification Detection

The detection of modifications in DNA and RNA is crucial for understanding cellular processes and the development of diseases. While this compound itself is not inherently fluorescent, its derivatives play a role in methods designed to detect such modifications. Specifically, a protected form of this compound, 5'-O-DMT-3'-O-TBDMS-N2-ibu-rG, is described as a fluorescent compound used for the detection of DNA/RNA modifications. huarenscience.com This derivative is a key component in the synthesis of oligonucleotides, where fluorescent tags can be incorporated to probe nucleic acid structure and function.

The primary role of the isobutyryl group on the guanosine is as a protecting group for the exocyclic amine. This protection is essential during the chemical synthesis of DNA and RNA strands. nih.gov The synthesis of modified oligonucleotides often involves incorporating building blocks, such as phosphoramidites, that may carry fluorescent labels. While the N-isobutyryl group itself does not confer fluorescence, its presence is integral to the structure of the synthetic guanosine derivatives used in these processes.

The detection of RNA modifications, a field known as epitranscriptomics, utilizes a variety of methods, many of which rely on sequencing. nih.gov Techniques like methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) use antibodies to enrich for RNA molecules containing specific modifications, such as N6-methyladenosine (m6A). nih.gov Other methods induce specific mutations at modification sites that can be identified through sequencing. mdpi.com The synthesis of the specialized oligonucleotides and probes required for these advanced detection methods often relies on protected nucleosides like this compound. tcichemicals.com For instance, fluorogenic RNA-based biosensors can be designed to detect small molecules, combining the selectivity of RNA aptamers with the sensitivity of fluorescence. mdpi.com The construction of such biosensors would involve the synthesis of specific RNA sequences, a process where this compound serves as a standard protected building block for guanine residues.

Computational Approaches in Ligand Design and RNA Targeting

Computational methods are increasingly important in the design of small molecules that can bind to specific RNA structures, a strategy with significant therapeutic potential. nih.govrsc.org this compound and its derivatives have been studied in this context, particularly as ligands for riboswitches, which are regulatory segments of messenger RNA that can bind small molecules to control gene expression.

One area of focus has been the guanine riboswitch, a model system for developing RNA-targeting therapeutics. mdpi.com Computational and medicinal chemistry approaches have been used to explore how modifications to the guanine ligand affect its binding affinity. mdpi.com A study investigating the binding of N2-modified guanine derivatives to a mutant guanine riboswitch found that N2-isobutyrylguanine binds with a dissociation constant (Kd) of 4.5 ± 2.0 nM. mdpi.com This binding was weaker than that of unmodified guanine, providing valuable data on how the isobutyryl modification impacts the interaction within the RNA's ligand-binding pocket. mdpi.com Such studies highlight the challenge in designing ligands that can effectively target RNA, as even small modifications can significantly alter binding affinity. mdpi.com

Future Research Directions and Translational Potential

Expansion of Chemical Space for Guanine (B1146940) Modifications in Antimicrobial Agent Development

The finding that N2-modified guanines can bind effectively to the guanine riboswitch highlights the potential for developing novel antimicrobial agents. mdpi.com Future research will likely focus on designing and synthesizing a broader range of C2-modified guanine analogs with improved binding affinities and specificities for bacterial riboswitches. mdpi.com The goal is to create compounds that can effectively inhibit bacterial growth by disrupting essential gene regulation pathways. lookchem.com

Further Investigation into RNA-Targeting Therapeutics

The ability of N-Isobutyrylguanosine derivatives to interact with specific RNA structures like riboswitches is part of a larger trend in developing RNA-targeting therapeutics. netascientific.com Future investigations may explore the use of oligonucleotides containing this compound or similar modifications to target other non-coding RNAs involved in disease. smolecule.com These could include microRNAs or long non-coding RNAs, expanding the potential therapeutic applications beyond antimicrobial agents to areas like cancer and genetic disorders. netascientific.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Isobutyrylguanosine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of guanosine with isobutyryl chloride under anhydrous conditions. Purification is achieved via column chromatography (silica gel, eluting with CHCl₃:MeOH 9:1). Validate purity using HPLC (C18 column, 254 nm UV detection) and confirm structural integrity via -NMR (e.g., characteristic isobutyryl proton signals at δ 1.1–1.3 ppm) .

- Data Validation : Include a table comparing retention times (HPLC) and spectral peaks (NMR) against reference standards.

Q. How can researchers optimize reaction conditions to minimize side products during N-acylation of guanosine?

- Methodological Answer : Control reaction stoichiometry (1:1.2 molar ratio of guanosine to isobutyryl chloride) and temperature (0–4°C to suppress hydrolysis). Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH). For scale-up, use inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. What spectroscopic techniques are most effective for characterizing N-Isobutyrylguanosine?

- Methodological Answer : Use - and -NMR to confirm acylation (e.g., carbonyl carbon at ~175 ppm in -NMR). FT-IR can verify the ester C=O stretch (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected at m/z 354.13) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR data for N-Isobutyrylguanosine across studies?

- Methodological Answer : Cross-reference solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibration standards. Reproduce experiments under identical conditions and compare with literature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Document solvent, temperature, and instrument parameters in metadata .

- Data Contradiction Analysis : Tabulate conflicting peaks and propose hypotheses (e.g., solvent polarity affecting tautomerism) .

Q. What strategies are recommended for improving the stability of N-Isobutyrylguanosine in aqueous solutions?

- Methodological Answer : Test buffered solutions (pH 6–7) and additives (e.g., 1% BSA or 5 mM EDTA) to inhibit hydrolysis. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm over 24–72 hours). Use Arrhenius kinetics to predict shelf-life under varying temperatures .

Q. How can researchers design experiments to investigate the biological activity of N-Isobutyrylguanosine in cellular models?

- Methodological Answer : Use dose-response assays (0.1–100 µM) in relevant cell lines (e.g., HeLa or HEK293). Pair with negative controls (unmodified guanosine) and positive controls (e.g., known nucleoside analogs). Measure cytotoxicity via MTT assay and validate target engagement using LC-MS/MS for intracellular metabolite profiling .

Q. What statistical approaches are appropriate for analyzing contradictory data on N-Isobutyrylguanosine’s enzymatic interactions?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., enzyme purity, substrate concentration). Use Bland-Altman plots to assess inter-lab variability. Replicate experiments with independent batches to distinguish systematic vs. random errors .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on metabolic stability should justify sample size (power analysis) and ethical use of animal models .

- Data Reporting : Follow Beilstein Journal guidelines: include raw spectral data in supplementary materials and tabulate key results (e.g., yield, purity, IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。